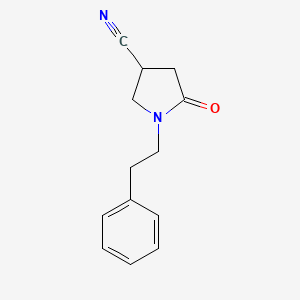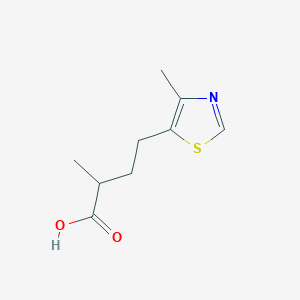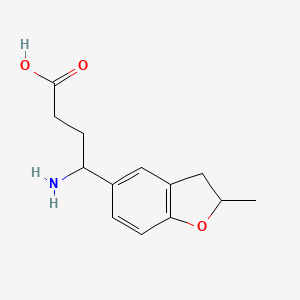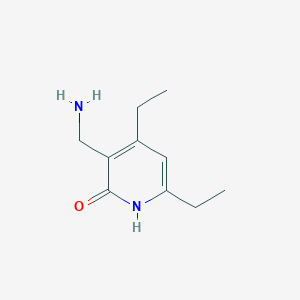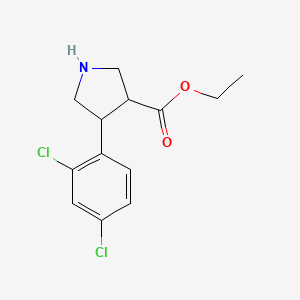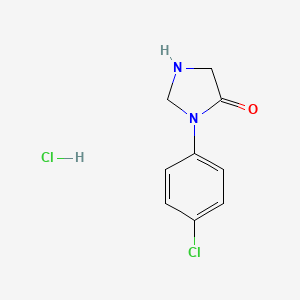
3-(4-Chlorophenyl)imidazolidin-4-onehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)imidazolidin-4-onehydrochloride is an organic compound belonging to the class of imidazolidinones It features a five-membered ring containing two nitrogen atoms and a carbonyl group, with a 4-chlorophenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)imidazolidin-4-onehydrochloride typically involves the condensation of 4-chlorobenzaldehyde with ethylenediamine, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include:
Condensation: 4-chlorobenzaldehyde and ethylenediamine are reacted in the presence of a suitable solvent such as ethanol or methanol.
Cyclization: The intermediate product undergoes cyclization under acidic conditions, often using hydrochloric acid.
Salt Formation: The final step involves the formation of the hydrochloride salt by treating the cyclized product with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)imidazolidin-4-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Imidazolidinone derivatives with additional oxygen functionalities.
Reduction: Hydroxylated imidazolidinone compounds.
Substitution: Various substituted imidazolidinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)imidazolidin-4-onehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)imidazolidin-4-onehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)imidazole: Shares the chlorophenyl group but differs in the ring structure.
3-(4-Fluorophenyl)imidazolidin-4-onehydrochloride: Similar structure with a fluorine substituent instead of chlorine.
Imidazolidin-4-one derivatives: Various derivatives with different substituents on the imidazolidinone ring.
Uniqueness
3-(4-Chlorophenyl)imidazolidin-4-onehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H10Cl2N2O |
|---|---|
Poids moléculaire |
233.09 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)imidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C9H9ClN2O.ClH/c10-7-1-3-8(4-2-7)12-6-11-5-9(12)13;/h1-4,11H,5-6H2;1H |
Clé InChI |
QHBWKWIRPVSDNV-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(CN1)C2=CC=C(C=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4A-methyloctahydrofuro[3,4-b]pyridine hydrochloride](/img/structure/B13541723.png)
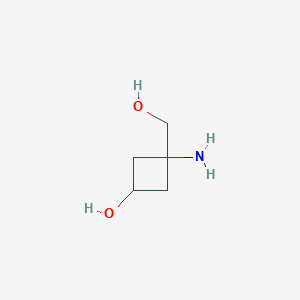
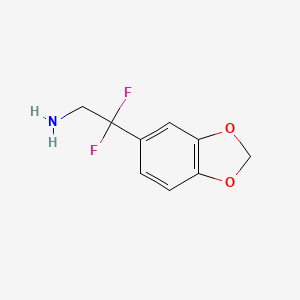
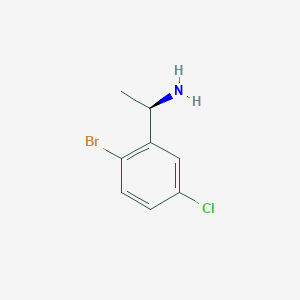
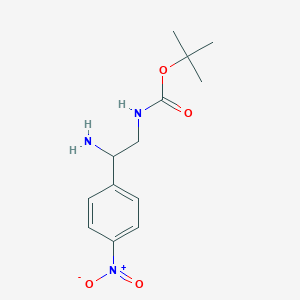
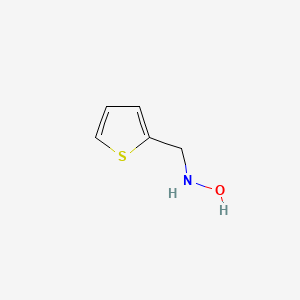
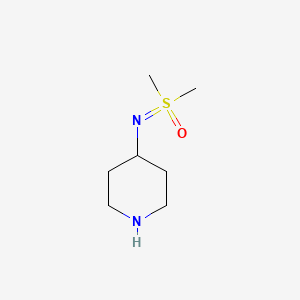
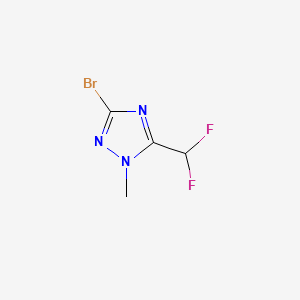
![3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13541791.png)
